,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane, also known as TROAB, possesses a unique cage-like structure with a central boron atom. This structure makes it an interesting building block for the synthesis of novel boron-containing molecules with potential applications in various fields, including:
While research on TROAB is still in its early stages, its unique structure and potential applications hold promise for further exploration. Future research directions may include:
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane is a heterocyclic compound characterized by its unique bicyclic structure, which includes three oxygen atoms, one nitrogen atom, and one boron atom. The molecular formula is C₆H₁₂BNO₃, and it has a molecular weight of 156.975 g/mol. This compound is also known as tris(hydroxymethyl)aminoborane and is often referred to by its abbreviation THAB. Its cage-like structure imparts distinctive chemical properties that make it suitable for various applications in chemistry and biology .
The major products from these reactions include various borate esters and substituted derivatives.
Research indicates that 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane exhibits potential biological activity due to its ability to form stable complexes with biologically relevant molecules such as sugars, nucleotides, and amino acids. This property suggests its potential use in drug design targeting specific biological processes. Additionally, its Lewis acidity and hydrogen bonding capabilities may enhance its utility in medicinal chemistry .
The synthesis of 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane typically involves the reaction of boric acid with triethanolamine:
This method allows for the formation of the desired bicyclic structure through a cyclic ester formation process .
Industrial synthesis follows similar routes but is optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are often employed .
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane has diverse applications:
Studies indicate that 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane can interact with various biomolecules through stable complex formation. These interactions are crucial for its potential therapeutic applications in drug design and development . Further research is needed to elucidate the specific mechanisms underlying these interactions.
Several compounds share structural similarities with 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane:
| Compound Name | Description |
|---|---|
| 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane | Similar structure but contains silicon instead of boron |
| Triethanolamine | A precursor used in the synthesis; similar functional groups but lacks the bicyclic structure |
| Boric Acid Esters | Compounds with boron–oxygen bonds; similar reactivity but different structural characteristics |
The uniqueness of 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane lies in its bicyclic structure that imparts specific chemical properties such as enhanced stability and reactivity compared to other similar compounds. Its ability to form stable complexes makes it particularly valuable in catalysis and various applications across chemistry and biology.
The classical synthesis of 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane involves the direct reaction between boric acid (H₃BO₃) and triethanolamine (N(CH₂CH₂OH)₃). This reaction proceeds through cyclic ester formation, resulting in the characteristic bicyclic structure. The general reaction can be represented as:
H₃BO₃ + N(CH₂CH₂OH)₃ → C₆H₁₂BNO₃ + 3H₂O
In this reaction, the three hydroxyl groups of triethanolamine form ester bonds with boric acid, releasing three water molecules while creating the bicyclic cage structure. Early synthetic approaches involved directly heating the reactants under vacuum to facilitate water removal and drive the equilibrium toward product formation.
However, this traditional method presented significant challenges. When boric acid and triethanolamine were heated directly, the reaction mixture often underwent massive solidification, making water removal extremely difficult and resulting in poor yields. This limitation prompted researchers to explore more efficient synthetic strategies.
| Traditional Synthesis Parameters | Conditions |
|---|---|
| Reactants | Boric acid + Triethanolamine |
| Molar Ratio | 1:1 |
| Temperature Range | 99-170°C |
| Principal Challenge | Solidification preventing water removal |
| Typical Yield | Low to moderate |
A significant breakthrough in the synthesis of 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane was achieved through the development of a two-liquid solvent system, as described in US Patent 2785192A. This optimized process effectively addresses the limitations of traditional methods by providing a medium that prevents premature solidification and facilitates efficient water removal.
The industrial process utilizes a carefully designed two-liquid solvent system with specific properties:
These solvents must meet several critical criteria:
The optimal solvent ratio ranges from 10 moles hydrocarbon:1 mole alcohol to 7 moles alcohol:1 mole hydrocarbon.
A representative example from the patent demonstrates this optimized approach:
Example Process:
In industrial settings, the synthesis process is further optimized using advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters. Purification methods like distillation and crystallization ensure high product purity and consistency, making the process suitable for large-scale production.
| Industrial Optimization Parameters | Specifications |
|---|---|
| Solvent System | Two-liquid (hydrocarbon + alcohol) |
| Example Solvent Combination | n-Butanol + Aliphatic petroleum naphtha |
| Temperature Profile | 99°C → 116°C → up to 170°C |
| Crystal Formation Point | ~116°C |
| Water Removal | Progressive distillation |
| Product Recovery | Crystallization |
| Yield | Significantly higher than traditional methods |
| Product Purity | Excellent |
While the reaction of boric acid with triethanolamine remains the predominant synthetic route, researchers have explored alternative approaches to improve efficiency, yield, and environmental sustainability.
A simplified laboratory method involves combining boric acid (50 mmol) and triethanolamine (50 mmol) in a flask with a small amount of water (3 mL) to facilitate initial solubility. This approach streamlines the process while maintaining good product quality.
Other alternative synthetic strategies include:
Modified Solvent Systems: Researchers have investigated various solvent combinations beyond those specified in the original patent to optimize reaction efficiency and minimize environmental impact. These include greener solvent alternatives and solvent recycling systems.
Temperature-Controlled Synthesis: Precise temperature control during the reaction process has been found to significantly influence product purity and crystal formation. Gradual temperature ramping protocols have been developed to maximize yield.
Catalyst-Assisted Synthesis: Although not extensively documented in the literature, preliminary investigations suggest that certain catalysts might accelerate the esterification reaction between boric acid and triethanolamine, potentially reducing reaction time and energy requirements.
Microwave-Assisted Synthesis: This approach potentially offers reduced reaction times and more uniform heating, which could improve yield and product consistency. Similar techniques have proven successful with related boron compounds.
The structural elucidation of 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane has been primarily accomplished through spectroscopic methods, with the compound exhibiting characteristic patterns in nuclear magnetic resonance (NMR) spectroscopy. The unique cage-like structure results in a distinctive coordination environment around the boron atom, which can be observed in ¹¹B NMR spectra.
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane exhibits distinctive Lewis acid behavior due to its unique cage-like bicyclic structure containing a central boron atom coordinated to three oxygen atoms and one nitrogen atom . The compound demonstrates remarkable ability to form stable complexes with various electron-rich species through multiple coordination modes . The boron center in this bicyclic framework adopts a tetrahedral geometry upon coordination, which represents a significant departure from the typical trigonal planar arrangement observed in simple organoboranes [18].
The coordination chemistry of this compound is fundamentally governed by the electron-deficient nature of the boron center, which readily accepts electron pairs from Lewis bases [17]. Research has demonstrated that the compound can interact with biomolecularly relevant molecules including sugars, nucleotides, and amino acids, forming stable complexes that maintain structural integrity under physiological conditions . These interactions are facilitated by the Lewis acidity of the boron atom combined with hydrogen bonding capabilities provided by the nitrogen and oxygen atoms within the cage structure .
The formation of metal boratranes represents a particularly significant aspect of the coordination chemistry of 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane [27]. Studies have revealed that the compound readily coordinates to group 10 and group 11 metals through metal-to-boron dative bonding interactions [27]. The resulting metal boratranes adopt characteristic three-dimensional structures with the metal center forming a direct bond to the boron atom of the bicyclic framework [27].
Experimental evidence indicates that the metal-boron interaction strength varies significantly depending on the metal center, with platinum and gold complexes exhibiting the strongest metal-boron bonds [27]. These complexes demonstrate enhanced stability compared to analogous systems with acyclic boron compounds, attributed to the rigidity imposed by the bicyclic cage structure [27]. The coordination of metals to the boron center induces notable spectroscopic changes, including significant bathochromic shifts in ultraviolet-visible spectra for nickel, palladium, and platinum complexes [27].
The unique structural features of 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane give rise to a pronounced cage effect that fundamentally influences its coordination behavior [31] [33]. Theoretical calculations using density functional theory have revealed that the boron-nitrogen bond within the cage structure exhibits shared covalent character according to Bader's atoms-in-molecules analysis [31]. This covalent interaction contrasts sharply with the dative bonding typically observed in acyclic boron-nitrogen systems [31].
The cage effect results in significant deformation of the boron atom and displacement of the bond critical point toward the nitrogen lone pair region [31] [33]. This structural distortion enhances the hydrolytic stability of the compound compared to conventional boron-containing molecules [31]. The rigid cage framework prevents the typical degradation pathways that plague simpler boron compounds in aqueous environments [31].
| Complex Type | Examples | Bond Type | Stability | Characterization Method |
|---|---|---|---|---|
| Metal Boratranes (Group 10) | Ni, Pd, Pt complexes with triphosphine-borane | M→B dative bond | Strongest with Pt and Au | X-ray crystallography, NMR |
| Metal Boratranes (Group 11) | CuCl, AgCl, AuCl, Au+ complexes | M→B dative bond | Moderate to strong | UV-vis spectroscopy, DFT |
| Biomolecule Complexes | Sugar, nucleotide, amino acid complexes | Multiple coordination sites | Stable under physiological conditions | NMR, binding studies |
| Lewis Base Adducts | THF, amine, phosphine adducts | Lewis acid-base interaction | Variable with donor strength | Equilibrium constants |
| Borate Ester Complexes | Boronate ester derivatives | B-O transborylation | Thermodynamically favored | Eyring analysis |
The transborylation chemistry of 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane involves controlled boron-boron exchange reactions that proceed through well-defined mechanistic pathways [21] [22]. Boron-oxygen transborylation represents the most extensively studied class of these transformations, involving the exchange of boron-oxygen bonds with boron-hydrogen bonds in organoborane reagents [22] [23]. These reactions proceed via sigma-bond metathesis mechanisms characterized by highly ordered transition states [22].
Kinetic studies using Eyring analysis have revealed that boron-oxygen transborylation reactions exhibit significant negative entropy of activation, indicating a highly ordered transition state structure [22]. The activation energy for these processes typically ranges around 21.5 kilocalories per mole, with an entropy of activation of approximately negative 21.5 entropy units [22] [24]. The mechanism involves the formation of a four-center transition state where the boron-oxygen bond of the bicyclic compound undergoes exchange with the boron-hydrogen bond of pinacolborane or catecholborane [22].
The transborylation mechanism proceeds through the initial formation of a pre-reaction complex between the bicyclic boron compound and the organoborane reagent [21] [23]. This complex then undergoes rearrangement through a concerted process involving simultaneous bond breaking and bond formation [23]. The reaction is driven by the thermodynamic stability of the products, with the formation of boronate esters providing a significant enthalpic driving force [22].
Theoretical investigations using density functional theory have provided detailed insights into the electronic rearrangements occurring during transborylation [21]. The calculations reveal that the reaction proceeds with retention of stereochemistry at carbon centers adjacent to the boron atom, indicating a concerted mechanism rather than a stepwise process involving discrete intermediates [22]. The high degree of stereocontrol observed in these reactions makes them particularly valuable for asymmetric synthesis applications [22].
Beyond intermolecular transborylation, 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane can undergo intramolecular migration reactions that involve the movement of substituents within the cage framework [14]. These processes are facilitated by the conformational flexibility of the cage structure and the ability of the boron center to accommodate different coordination environments [14]. The migration reactions typically proceed through the formation of borata-alkene intermediates that can engage in subsequent transformations [14].
The formation of borata-alkene species represents a unique mechanistic pathway that enables the compound to participate in deprotonative borylation reactions [14]. These intermediates can undergo further reactions with aromatic substrates, leading to the formation of bis-aryl borate complexes [14]. The process demonstrates the ability of the bicyclic framework to facilitate multi-step transformations through the stabilization of reactive intermediates [14].
| Transborylation Type | Mechanism | Energy Barrier (kcal/mol) | Products | Driving Force |
|---|---|---|---|---|
| B-O/B-H Exchange | σ-bond metathesis via ordered transition state | 21.5 (ΔS‡ = -21.5 e.u.) | Boronate esters + H-B reagent | Thermodynamic stability |
| B-C/B-H Exchange | Direct boron-boron exchange | Variable (10-30) | Redistributed boranes | Steric relief |
| B-N/B-H Exchange | Nitrogen-mediated transfer | Not reported | Amino-borane derivatives | Electronic stabilization |
| B-S/B-H Exchange | Sulfur coordination facilitated | Not reported | Thio-borane complexes | Coordination preference |
| Intramolecular Rearrangement | Internal migration within cage structure | Low (cage stabilization) | Isomerized cage compounds | Cage constraint relief |
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane undergoes facile reactions with Brønsted acids, leading to the formation of cationic complexes through well-defined addition mechanisms [20]. Research has demonstrated that the compound readily undergoes 1,2-addition reactions with various Brønsted acids including phenol, thiophenol, and aniline [20]. These reactions proceed through the protonation of the nitrogen center followed by nucleophilic attack at the boron atom [20].
The mechanism of Brønsted acid addition involves the initial protonation of the nitrogen lone pair, which increases the electrophilicity of the boron center [20]. This activation facilitates the subsequent addition of the conjugate base of the acid to the boron atom, resulting in the formation of substituted boratrane derivatives [20]. The reaction proceeds with high regioselectivity, with addition occurring preferentially at the terminal positions of the cage structure [20].
The Lewis acid properties of 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane enable it to form stable adducts with a wide range of Lewis bases [16] [17]. The compound demonstrates enhanced binding affinity compared to simple boronic acids, particularly under neutral pH conditions [16]. Studies have shown that the binding of diols and other Lewis bases to the bicyclic boron center can occur over a broad pH range of approximately 5 to 11, representing a significant improvement over conventional boronic acid systems [16].
The enhanced pH stability of Lewis base adducts formed with 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane is attributed to the internal nitrogen-boron coordination within the cage structure [16]. This intramolecular interaction stabilizes the boron center against hydrolysis and maintains the Lewis acid character even under mildly basic conditions [16]. The result is a system that can function effectively as a Lewis acid catalyst in aqueous media where conventional boron compounds would rapidly decompose [16].
The unique acid/base properties of 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane have enabled its application as a catalyst in various organic transformations [13] [16]. The compound has been employed in borate-catalyzed amidation reactions, where it demonstrates superior performance compared to conventional boronic acid catalysts [16]. The enhanced reactivity is attributed to the ability of the bicyclic framework to resist deactivation by coordinating substrates [16].
Recent studies have explored the use of borate ester derivatives of this compound in direct amidation reactions involving challenging substrate combinations [16]. The catalyst shows particular effectiveness with coordinating substrates such as aminopyridines, which typically deactivate conventional boron catalysts through the formation of stable but catalytically inactive complexes [16]. The success of these catalytic systems demonstrates the potential for developing new classes of boron-based catalysts that maintain activity in the presence of coordinating functional groups [16].
One of the most remarkable features of 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane is its exceptional hydrolytic stability compared to conventional organoboron compounds [31] [33]. The cage effect arising from the rigid bicyclic framework prevents the typical hydrolysis pathways that lead to the decomposition of simple boron compounds in aqueous media [31]. This stability enables the compound to maintain its structural integrity and Lewis acid properties even under physiological conditions [31].
The hydrolytic stability is fundamentally related to the nature of the boron-nitrogen interaction within the cage structure [31] [33]. Computational studies have revealed that this interaction exhibits significant covalent character, which contrasts with the purely dative bonding observed in acyclic boron-nitrogen systems [31]. The covalent contribution to the bonding provides additional stabilization against nucleophilic attack by water molecules [31].
| Transformation Type | Conditions | Mechanism | Products | Selectivity |
|---|---|---|---|---|
| Brønsted Acid Addition | HY (Y = OPh, SPh, NHPh) | 1,2-addition with substituent exchange | Y-Br substituted cationic complexes | Regioselective at terminal boron |
| Lewis Base Coordination | Nitrogen, oxygen, phosphine donors | Electron pair donation to boron | Stable Lewis acid-base adducts | Depends on donor basicity |
| pH-Dependent Binding | pH 5-11 range | Enhanced binding vs. simple boronic acids | pH-stable borate complexes | Broad pH tolerance |
| Nucleophilic Substitution | Nucleophiles at boron center | Direct attack at electron-deficient boron | Substituted boratrane derivatives | Sterically controlled |
| Hydrolytic Stability | Aqueous conditions | Cage effect prevents hydrolysis | Unchanged cage structure | Hydrolytically resistant |
Corrosive;Irritant